Oxiran-2-ylmethyl 4-methylbenzenesulfonate
Overview
Description
Synthesis Analysis
The synthesis of Oxiran-2-ylmethyl 4-methylbenzenesulfonate involves base-promoted rearrangements, where a new C-O bond is formed alongside the unexpected cleavage of a C-S bond. This process is characterized by mild reaction conditions, high efficiency, and excellent functional group tolerance, making it a valuable method in synthetic chemistry (Shen et al., 2017).
Molecular Structure Analysis
The molecular structure of derivatives of Oxiran-2-ylmethyl 4-methylbenzenesulfonate has been elucidated through X-ray crystallography, revealing detailed insights into the arrangement of atoms and the spatial configuration of the molecule. Such structural information is crucial for understanding the reactivity and properties of the compound (Obreza & Perdih, 2012).
Chemical Reactions and Properties
Oxiran-2-ylmethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including rearrangements and ring-opening processes. These reactions are influenced by the presence of different substituents on the oxirane ring and the use of specific catalysts or reaction conditions, leading to a diverse range of products with potential applications in medicinal chemistry and material science (Kolluri et al., 2018).
Scientific Research Applications
Cancer Research
A study by Shen et al. (2012) demonstrated the use of Oxiran-2-ylmethyl 4-methylbenzenesulfonate in synthesizing novel ethyl 3-ferrocenyl-1-(2-hydroxy-3-(phenylamino)propyl)-1H-pyrazole-5-carboxylate derivatives. These compounds showed potential in suppressing the growth of A549 and H322 lung cancer cells, indicating a significant application in cancer research and therapy (Shen et al., 2012).
Chemical Synthesis and Ring-Expansion Studies
Kolluri et al. (2018) explored the cyclization of a derivative of Oxiran-2-ylmethyl 4-methylbenzenesulfonate, leading to an unexpected ring-expansion process. This study highlights its role in chemical synthesis and the potential for discovering novel compounds through unexpected reactions (Kolluri et al., 2018).
Development of Sulfonamide Compounds
Fischer et al. (2013) described the synthesis of N,N'-(Hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide) through a twofold alkylation in aqueous solution. This research contributes to the development of new sulfonamide compounds with potential applications in various chemical and pharmaceutical fields (Fischer et al., 2013).
Herbicidal Activity
Hosokawa et al. (2001) synthesized optically active derivatives of N-(2-Pyridyloxiran-2-ylmethyl) benzenesulfonamide and studied their herbicidal activity. This research is vital for agricultural science, providing insights into the development of new herbicides (Hosokawa et al., 2001).
Pharmaceutical Applications
In another study, Yoo et al. (2017) examined the effects of 2‐oxo‐2H‐chromen‐4‐yl 4‐methylbenzenesulfonate, a derivative of Oxiran-2-ylmethyl 4-methylbenzenesulfonate, on allergic inflammatory responses. This research has implications for developing new drugs for allergies (Yoo et al., 2017).
Corrosion Inhibition
Dagdag et al. (2019) investigated the efficacy of aromatic epoxy monomers derived from Oxiran-2-ylmethyl 4-methylbenzenesulfonate as corrosion inhibitors for carbon steel. This application is particularly relevant in the field of material science and engineering (Dagdag et al., 2019).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
oxiran-2-ylmethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQXXYIGRPAZJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40867977 | |
Record name | (Oxiran-2-yl)methyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40867977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxiran-2-ylmethyl 4-methylbenzenesulfonate | |
CAS RN |
6746-81-2 | |
Record name | Glycidyl tosylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006746812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6746-81-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143322 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | GLYCIDYL TOSYLATE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT428577JZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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